molecular formula C11H9F3O2 B13301617 3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid

3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid

Katalognummer: B13301617
Molekulargewicht: 230.18 g/mol
InChI-Schlüssel: ATOPTYVTXFFFKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H9F3O2. This compound is characterized by the presence of a cyclobutane ring substituted with fluorine atoms and a carboxylic acid group. It is a white crystalline solid and is used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of 3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid typically involves the following steps:

Analyse Chemischer Reaktionen

3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways and produce specific biological effects .

Vergleich Mit ähnlichen Verbindungen

3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C11H9F3O2

Molekulargewicht

230.18 g/mol

IUPAC-Name

3,3-difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H9F3O2/c12-8-3-1-2-7(4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16)

InChI-Schlüssel

ATOPTYVTXFFFKX-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1(F)F)(C2=CC(=CC=C2)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.